molecular formula C12H7F9O B6336504 4-Methylphenyl perfluorobutyl ketone, 97% CAS No. 647-60-9

4-Methylphenyl perfluorobutyl ketone, 97%

Cat. No. B6336504
CAS RN: 647-60-9
M. Wt: 338.17 g/mol
InChI Key: VGUUXTQDEISKCQ-UHFFFAOYSA-N
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Description

4-Methylphenyl perfluorobutyl ketone, 97% (4-MPPFBK) is a synthetic compound used in a variety of scientific research applications. It is a perfluorinated ketone with a molecular formula of C10H11F17O and a molecular weight of 745.2 g/mol. 4-MPPFBK is a colorless liquid at room temperature and is soluble in both organic and aqueous solvents. It is a stable compound and is not reactive with air or water.

Scientific Research Applications

Organic Synthesis: Formation of Heterocyclic Compounds

In organic chemistry, this compound serves as a precursor for the synthesis of heterocyclic compounds like furans. The presence of the perfluoroalkyl group enhances the reactivity of the ketone, allowing for TfOH- or AuCl-catalyzed cycloisomerization reactions . This process can yield multi-substituted furan derivatives, which are valuable in the synthesis of complex organic molecules.

Medicinal Chemistry: Drug Design and Discovery

The ketone functional group coupled with the perfluoroalkyl side chain of this compound can be utilized in the design of bioactive molecules. It can be incorporated into pyrrolidine-based scaffolds , which are prevalent in drug discovery due to their versatility and presence in many biologically active compounds .

Environmental Science: PFAS Detection in Soil and Sludge

This compound can be used as a reference material in environmental science for the detection of per- and polyfluoroalkyl substances (PFAS) in soil and sewage sludge samples. Its unique fluorine signature allows for the application of X-ray absorption near-edge structure (XANES) spectroscopy to determine the speciation of organic fluorides .

Catalysis: Enantioselective Synthesis

In catalysis, 4-Methylphenyl perfluorobutyl ketone can be used in enantioselective synthesis processes to produce β-lactones . These lactones are important intermediates in the synthesis of various pharmaceuticals and agrochemicals, and their production with high enantioselectivity is crucial for the desired activity.

Synthetic Methodology: Perfluoroalkyl-Substituted Heterocycles

Lastly, it plays a role in the synthetic methodology for generating perfluoroalkyl-substituted heterocycles . These heterocycles are sought after in the pharmaceutical industry for their potential biological activities and in material science for their unique physical properties .

properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F9O/c1-6-2-4-7(5-3-6)8(22)9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUUXTQDEISKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10801469
Record name 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10801469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one

CAS RN

647-60-9
Record name 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10801469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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